molecular formula C23H27N7O4 B8275831 Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester

Cat. No. B8275831
M. Wt: 465.5 g/mol
InChI Key: NMMWGHDCUAHXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

A solution of tert-butyl 3-(2-(3-(5-bromopyrazin-2-ylamino)-1H-pyrazol-5-yl)-3-methoxyphenoxy)propylcarbamate (0.378 g, 0.730 mmol) and zinc cyanide (0.10 g, 0.870 mmol) in DMF (10 mL) is degassed with a stream of nitrogen for one hour and then heated to 80° C. To the reaction is added Pd(Ph3P)4 (0.080 g, 0.070 mmol), and the mixture is heated overnight. The reaction is cooled to room temperature and concentrated under reduced pressure. The residue is purified by silica gel chromatography (CH2Cl2/MeOH) to give 0.251 g (73%) of the title compound.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9]2[CH:13]=[C:12]([C:14]3[C:31]([O:32][CH3:33])=[CH:30][CH:29]=[CH:28][C:15]=3[O:16][CH2:17][CH2:18][CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[NH:11][N:10]=2)=[N:6][CH:7]=1.[CH3:34][N:35](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:34]([C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9]2[CH:13]=[C:12]([C:14]3[C:31]([O:32][CH3:33])=[CH:30][CH:29]=[CH:28][C:15]=3[O:16][CH2:17][CH2:18][CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])[NH:11][N:10]=2)=[N:6][CH:7]=1)#[N:35] |f:2.3.4,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
0.378 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)NC1=NNC(=C1)C1=C(OCCCNC(OC(C)(C)C)=O)C=CC=C1OC
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
0.1 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0.08 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (CH2Cl2/MeOH)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1N=CC(=NC1)NC1=NNC(=C1)C1=C(OCCCNC(OC(C)(C)C)=O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.251 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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